molecular formula C21H20ClN3OS B11371430 5-chloro-N-(3,4-dimethylphenyl)-2-[(3-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide

5-chloro-N-(3,4-dimethylphenyl)-2-[(3-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide

Cat. No.: B11371430
M. Wt: 397.9 g/mol
InChI Key: GQEYPOMDKHYOEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-N-(3,4-dimethylphenyl)-2-{[(3-methylphenyl)methyl]sulfanyl}pyrimidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a chloro group, a dimethylphenyl group, and a sulfanyl group. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(3,4-dimethylphenyl)-2-{[(3-methylphenyl)methyl]sulfanyl}pyrimidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Introduction of the Chloro Group: Chlorination of the pyrimidine ring is achieved using reagents such as thionyl chloride or phosphorus oxychloride.

    Attachment of the Dimethylphenyl Group: The dimethylphenyl group is introduced via a nucleophilic aromatic substitution reaction.

    Introduction of the Sulfanyl Group: The sulfanyl group is added through a thiolation reaction using thiol reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N-(3,4-dimethylphenyl)-2-{[(3-methylphenyl)methyl]sulfanyl}pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Amines, alkoxides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyrimidines.

Scientific Research Applications

5-Chloro-N-(3,4-dimethylphenyl)-2-{[(3-methylphenyl)methyl]sulfanyl}pyrimidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-N-(3,4-dimethylphenyl)-2-{[(3-methylphenyl)methyl]sulfanyl}pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-1-(3,4-dimethylphenyl)-3-methyl-1H-pyrazole-4-carbaldehyde: Shares a similar aromatic structure but differs in the heterocyclic ring.

    5-Chloro-2-(3,4-dimethylphenyl)-1H-imidazole-4-carboxamide: Similar in having a chloro and dimethylphenyl group but with an imidazole ring instead of a pyrimidine ring.

Uniqueness

5-Chloro-N-(3,4-dimethylphenyl)-2-{[(3-methylphenyl)methyl]sulfanyl}pyrimidine-4-carboxamide is unique due to its specific combination of functional groups and its pyrimidine ring structure

Properties

Molecular Formula

C21H20ClN3OS

Molecular Weight

397.9 g/mol

IUPAC Name

5-chloro-N-(3,4-dimethylphenyl)-2-[(3-methylphenyl)methylsulfanyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C21H20ClN3OS/c1-13-5-4-6-16(9-13)12-27-21-23-11-18(22)19(25-21)20(26)24-17-8-7-14(2)15(3)10-17/h4-11H,12H2,1-3H3,(H,24,26)

InChI Key

GQEYPOMDKHYOEG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NC=C(C(=N2)C(=O)NC3=CC(=C(C=C3)C)C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.